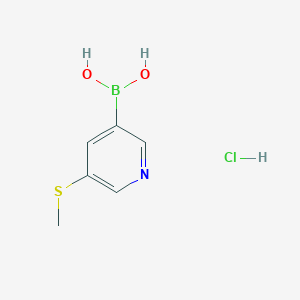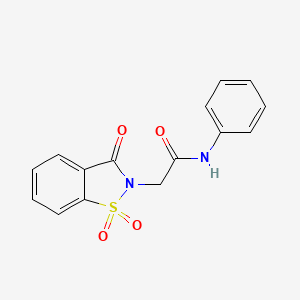
7-Fluoro-5-methoxy-1,2-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-5-methoxy-1,2-benzoxazole is an aromatic organic compound with a molecular formula of C8H6FNO2. It is a derivative of benzoxazole, a heterocyclic aromatic compound that consists of a benzene ring fused to an oxazole ring. The presence of fluorine and methoxy groups in its structure makes it a compound of interest in various fields of scientific research and industrial applications .
Mechanism of Action
Target of Action
7-Fluoro-5-methoxy-1,2-benzoxazole is a type of benzoxazole derivative. Benzoxazole derivatives are known to interact with various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , and cholinesterases . These targets are involved in the pathway of cancer formation and proliferation .
Mode of Action
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . It has been observed that this compound showed a dose-dependent inhibition of Erk and Akt phosphorylation in HuH7 cells .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in cancer formation and proliferation. The compound’s interaction with key enzymes and proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases can disrupt these pathways and inhibit the growth and proliferation of cancer cells .
Pharmacokinetics
It is known that the compound has a molecular weight of 16714 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of this compound is primarily the inhibition of cancer cell growth and proliferation. This is achieved through its interaction with key enzymes and proteins involved in cancer pathways, leading to a disruption in these pathways . In HuH7 cells, it has been observed to cause a dose-dependent inhibition of Erk and Akt phosphorylation .
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives are known to interact with various enzymes and proteins . They can target DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases . These interactions can significantly affect the biochemical reactions in which 7-Fluoro-5-methoxy-1,2-benzoxazole is involved.
Cellular Effects
Benzoxazole derivatives have been reported to exhibit antimicrobial and anticancer activities . They can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-known. Benzoxazole derivatives are known to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that benzoxazole derivatives can exhibit changes in their effects over time .
Dosage Effects in Animal Models
It is known that the effects of benzoxazole derivatives can vary with different dosages .
Metabolic Pathways
Benzoxazole derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
It is known that benzoxazole derivatives can interact with various transporters and binding proteins .
Subcellular Localization
It is known that benzoxazole derivatives can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-5-methoxy-1,2-benzoxazole typically involves the incorporation of fluorine and methoxy groups into the benzoxazole scaffold. One common method is the nucleophilic substitution of a chlorine atom in 2-chlorobenzoxazole with a fluorine atom using potassium fluoride (KF) in the presence of a catalytic amount of 18-crown-6 at elevated temperatures (110-120°C) for 15-25 hours . Another approach involves the selective C(5) lithiation of 2-substituted oxazole followed by treatment with N-fluorobenzenesulfonimide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, can be applied to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-5-methoxy-1,2-benzoxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted benzoxazole derivatives .
Scientific Research Applications
7-Fluoro-5-methoxy-1,2-benzoxazole has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methoxybenzaldehyde: A related compound with similar functional groups but different structural arrangement.
3-Methyl-1,2-benzoxazole: Another benzoxazole derivative with a methyl group instead of fluorine and methoxy groups.
5-Fluoro-2-methoxybenzaldehyde: Similar to 7-Fluoro-5-methoxy-1,2-benzoxazole but with different substitution positions.
Uniqueness
This compound is unique due to the specific positioning of the fluorine and methoxy groups on the benzoxazole scaffold. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
7-fluoro-5-methoxy-1,2-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c1-11-6-2-5-4-10-12-8(5)7(9)3-6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFZFDBGTLRKEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)F)ON=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Cyclopropyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2530103.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide](/img/structure/B2530107.png)
![N-[3-(1,3-BENZOTHIAZOL-2-YL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-(PHENYLSULFANYL)PROPANAMIDE](/img/structure/B2530108.png)



![7-phenyl-N-(3-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2530112.png)





![N-(2,4-dimethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2530121.png)

